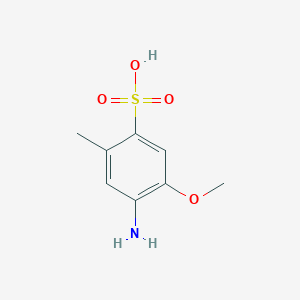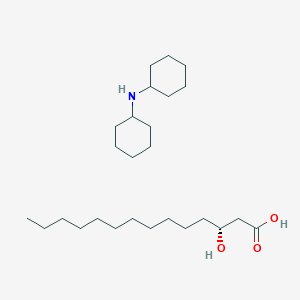
4-Méthoxyphénéthylalcool
Vue d'ensemble
Description
4-Methoxyphenethyl alcohol is a natural product found in Amorphophallus albispathus, Mimusops elengi, and other organisms . It is an aromatic alcohol and is the major component in the anise-like odor produced by Amorphophallus .
Synthesis Analysis
The synthesis of 4-Methoxyphenethyl alcohol involves several steps. One method involves the reaction of p-methoxy phenylacetic acid with sodium borohydride and boron trifluoride etherate in tetrahydrofuran at room temperature . The reaction yields nearly colorless oil methoxybenzyl alcohol with a yield of 98.3% .Molecular Structure Analysis
The molecular formula of 4-Methoxyphenethyl alcohol is C9H12O2 . The IUPAC name is 2-(4-methoxyphenyl)ethanol . The InChI is InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyphenethyl alcohol are not detailed in the search results, it’s known that this compound can inhibit the protein, RNA, and DNA synthesis in Escherichia coli .Physical and Chemical Properties Analysis
4-Methoxyphenethyl alcohol is a solid at 20 degrees Celsius . Its molecular weight is 152.19 g/mol . The compound is white to light yellow in color .Applications De Recherche Scientifique
Blocs de construction organiques
Le 4-méthoxyphénéthylalcool est utilisé comme bloc de construction organique dans la synthèse de divers composés organiques . C'est un réactif polyvalent qui peut être utilisé pour construire une large gamme de structures chimiques.
Étalon interne en catalyse biphasique fluorée
Ce composé a été utilisé comme étalon interne dans des réactions de catalyse biphasique fluorée . Dans ce contexte, il aide à mesurer avec précision la progression de la réaction et la formation du produit.
Préparation du 4-(2-iodoéthyl)phénol
Le this compound peut être utilisé dans la préparation du 4-(2-iodoéthyl)phénol . Cela est obtenu en le portant au reflux avec de l'acide iodhydrique à 47 %.
Synthèse de dérivés de la tétrahydroquinoléine
Il peut être utilisé dans la préparation de la (2R,4R)-1-n-butyl-2-méthyl-4-(2-oxopyrrolidin-1-yl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine et de la (2R,4S)-1-n-butyl-2-méthyl-4-(2-oxopyrrolidin-1-yl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine . Ces composés présentent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Réduction énantiosélective anti-Prelog biocatalytique
Le this compound se forme lors de la réduction énantiosélective anti-Prelog biocatalytique de la 4-méthoxyacetophénone (MOAP) à l'aide de Trigonopsis variabilis AS2 immobilisé . Cela met en évidence son rôle dans les processus biocatalytiques.
Solvant et réactif en synthèse organique
En raison de ses propriétés chimiques uniques, le this compound peut être utilisé comme solvant et réactif dans diverses réactions de synthèse organique .
Orientations Futures
4-Methoxyphenethyl alcohol has been used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It may also be used in the preparation of certain tetrahydroquinoline derivatives . These applications suggest potential future directions for research and development involving this compound.
Mécanisme D'action
Target of Action
4-Methoxyphenethyl alcohol, also known as 2-(4-Methoxyphenyl)ethanol, primarily targets Escherichia coli . It inhibits the synthesis of proteins, RNA, and DNA in this bacterium .
Mode of Action
It is known that the compound interacts with the biochemical machinery of escherichia coli, leading to the inhibition of protein, rna, and dna synthesis . This interaction disrupts the normal functioning of the bacterium, leading to its eventual death or growth inhibition.
Biochemical Pathways
Given its inhibitory effects on protein, rna, and dna synthesis, it can be inferred that the compound interferes with the fundamental processes of transcription and translation in escherichia coli . These processes are crucial for the growth and survival of the bacterium.
Result of Action
The primary result of the action of 4-Methoxyphenethyl alcohol is the inhibition of growth or death of Escherichia coli . By inhibiting the synthesis of proteins, RNA, and DNA, the compound disrupts the normal functioning of the bacterium, leading to its eventual death or growth inhibition.
Analyse Biochimique
Biochemical Properties
4-Methoxyphenethyl alcohol plays a significant role in biochemical reactions, particularly in the inhibition of protein, RNA, and DNA synthesis in Escherichia coli This compound interacts with various enzymes and proteins, affecting their activity and function For instance, it has been observed to inhibit the synthesis of essential biomolecules, thereby impacting the growth and proliferation of bacterial cells
Cellular Effects
The effects of 4-Methoxyphenethyl alcohol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, such as Escherichia coli, 4-Methoxyphenethyl alcohol inhibits the synthesis of proteins, RNA, and DNA, leading to a disruption in cellular processes and growth . This compound’s ability to interfere with fundamental cellular mechanisms makes it a potential candidate for antimicrobial applications.
Molecular Mechanism
At the molecular level, 4-Methoxyphenethyl alcohol exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity, particularly those involved in the synthesis of proteins, RNA, and DNA . This inhibition is achieved by binding to the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, 4-Methoxyphenethyl alcohol may induce changes in gene expression, further affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyphenethyl alcohol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Methoxyphenethyl alcohol can have sustained inhibitory effects on bacterial growth, making it a valuable compound for prolonged antimicrobial applications .
Dosage Effects in Animal Models
The effects of 4-Methoxyphenethyl alcohol vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dosage beyond which the compound’s beneficial effects are outweighed by its toxic effects . Understanding the dosage-dependent effects of 4-Methoxyphenethyl alcohol is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-Methoxyphenethyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of 4-Methoxyphenethyl alcohol with metabolic enzymes can affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 4-Methoxyphenethyl alcohol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 4-Methoxyphenethyl alcohol within the body is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-Methoxyphenethyl alcohol is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy in inhibiting cellular processes. Understanding the subcellular distribution of 4-Methoxyphenethyl alcohol is essential for optimizing its use in therapeutic applications .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDOZOUJWEPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041518 | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-23-8 | |
| Record name | 2-(4-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 702-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MWL5NZE9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



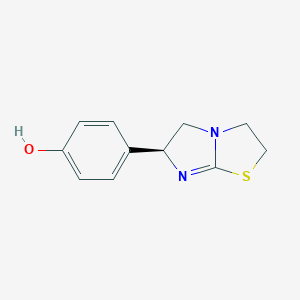
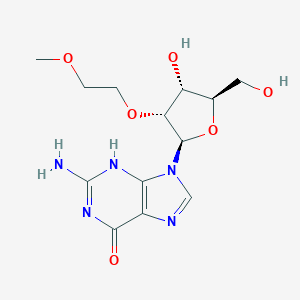
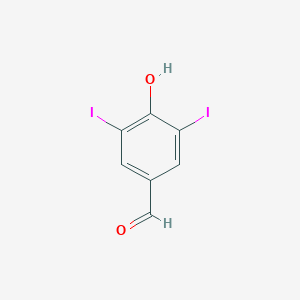
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)

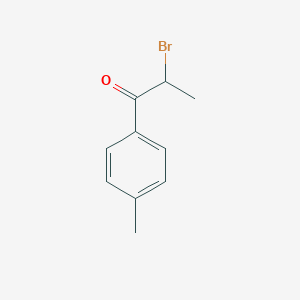

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
